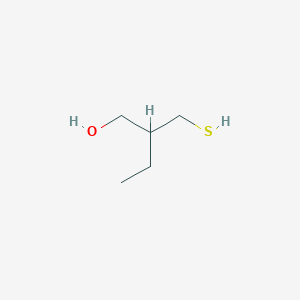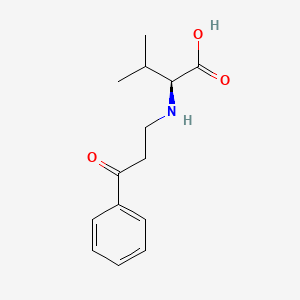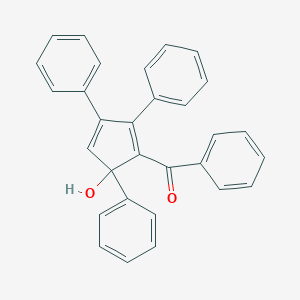
(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanon ist eine organische Verbindung, die sich durch ihre komplexe Struktur auszeichnet, die einen Cyclopentadienon-Kern umfasst, der mit mehreren Phenylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion mit der Bildung eines Cyclopentadienon-Zwischenprodukts beginnen, gefolgt von der Einführung von Phenylgruppen durch Friedel-Crafts-Acylierung oder ähnliche elektrophilen aromatischen Substitutionsreaktionen. Der letzte Schritt beinhaltet häufig eine Hydroxylierung, um die Hydroxygruppe an der gewünschten Position einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening zur Optimierung der Reaktionsbedingungen und die Verwendung von Katalysatoren, um die Ausbeute zu erhöhen und die Reaktionszeiten zu verkürzen. Die Skalierbarkeit der Synthese ist entscheidend für ihre Anwendung in verschiedenen Industrien.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder ein Aldehyd zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkohole oder Kohlenwasserstoffe zu bilden.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den Phenylringen oder am Cyclopentadienon-Kern stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) werden unter verschiedenen Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole oder Kohlenwasserstoffe erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien eingesetzt, wie z. B. Polymere und fortschrittliche Verbundwerkstoffe.
Wirkmechanismus
Der Wirkungsmechanismus von (5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxygruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Phenylgruppen an π-π-Wechselwirkungen teilnehmen können. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Effekten führen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3-Oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenylmethanon
- 2,3-Dimethyl-5-hydroxy-2-cyclopentene-1-one
Einzigartigkeit
(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanon ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins einer Hydroxygruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
655227-86-4 |
|---|---|
Molekularformel |
C30H22O2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(5-hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)-phenylmethanone |
InChI |
InChI=1S/C30H22O2/c31-29(24-17-9-3-10-18-24)28-27(23-15-7-2-8-16-23)26(22-13-5-1-6-14-22)21-30(28,32)25-19-11-4-12-20-25/h1-21,32H |
InChI-Schlüssel |
GXISVOCBQRBLBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(C(=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4)(C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
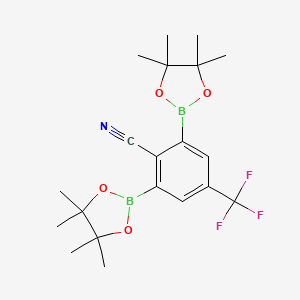
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)

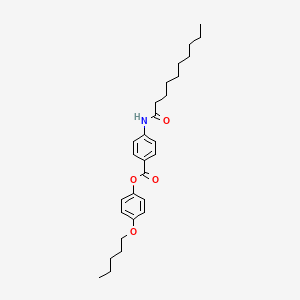
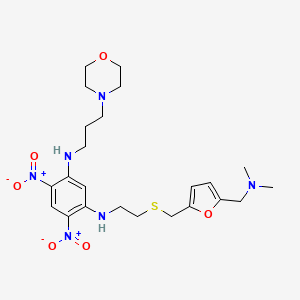
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
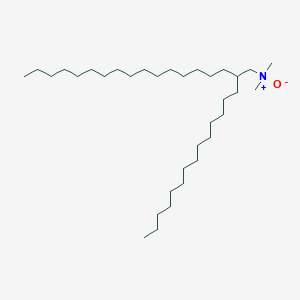
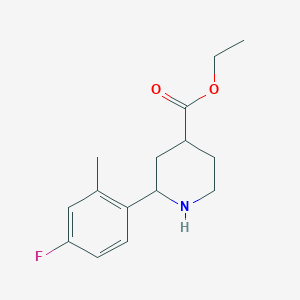

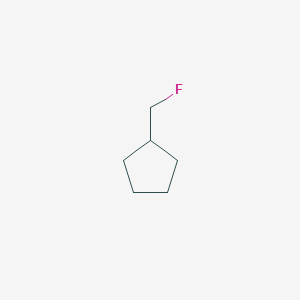
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
